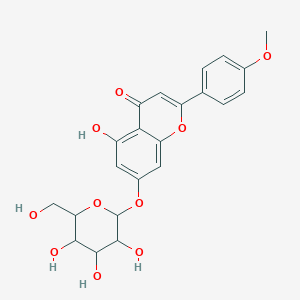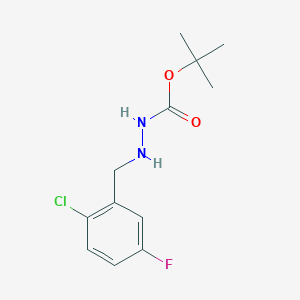
Alanylalanyllysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Alanylalanyllysine est un tripeptide composé de deux résidus d’alanine et d’un résidu de lysine. Les peptides comme l’this compound sont de courtes chaînes d’acides aminés liés par des liaisons peptidiques. Ils jouent des rôles cruciaux dans divers processus biologiques et ont des applications significatives dans la recherche scientifique et l’industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’alanylalanyllysine implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. En SPPS, la chaîne peptidique est assemblée étape par étape sur un support solide, ce qui permet l’addition séquentielle d’acides aminés protégés. Le processus implique les étapes suivantes :
Fixation du premier acide aminé : Le premier acide aminé, protégé au niveau du groupe amino, est fixé à une résine.
Déprotection : Le groupe protecteur est éliminé pour exposer le groupe amino.
Couplage : Le prochain acide aminé protégé est activé et couplé à la chaîne peptidique en croissance.
Répétition : Les étapes 2 et 3 sont répétées jusqu’à l’obtention de la séquence peptidique souhaitée.
Clivage et purification : Le peptide est clivé de la résine et purifié.
Méthodes de production industrielle
La production industrielle de peptides comme l’this compound utilise souvent la SPPS à grande échelle ou la synthèse peptidique en phase liquide (LPPS). Ces méthodes sont optimisées pour un rendement et une pureté élevés, impliquant des synthétiseurs automatisés et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions
L’Alanylalanyllysine peut subir diverses réactions chimiques, notamment :
Oxydation : Les résidus d’acides aminés peuvent être oxydés dans des conditions spécifiques.
Réduction : Les réactions de réduction peuvent modifier les liaisons peptidiques ou les chaînes latérales.
Substitution : Les groupes fonctionnels sur les résidus d’acides aminés peuvent être substitués par d’autres groupes.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.
Réduction : Borohydrure de sodium ou autres agents réducteurs.
Substitution : Divers réactifs en fonction de la substitution souhaitée.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut conduire à la formation de ponts disulfures, tandis que la réduction peut entraîner le clivage des liaisons peptidiques.
Applications de la recherche scientifique
L’this compound a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour l’étude de la synthèse et des réactions peptidiques.
Biologie : Étudié pour son rôle dans les interactions protéine-protéine et la signalisation cellulaire.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris la délivrance de médicaments et le développement de vaccins.
Industrie : Utilisé dans la production de matériaux à base de peptides et comme composant dans divers dosages biochimiques.
Applications De Recherche Scientifique
Alanylalanyllysine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mécanisme D'action
Le mécanisme d’action de l’alanylalanyllysine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le peptide peut se lier à ces cibles, modulant leur activité et influençant diverses voies biologiques. Le mécanisme exact dépend du contexte dans lequel le peptide est utilisé, comme son rôle dans la signalisation cellulaire ou en tant qu’agent thérapeutique.
Comparaison Avec Des Composés Similaires
Composés similaires
Alanylalanyltyrosine : Un autre tripeptide avec des propriétés similaires mais des activités biologiques différentes.
Alanylalanylglycine : Un tripeptide plus simple utilisé pour des études comparatives dans la recherche peptidique.
Lysylalanylalanyl : Un isomère structurel avec des propriétés chimiques et biologiques distinctes.
Unicité
L’Alanylalanyllysine est unique en raison de sa séquence spécifique et de la présence de lysine, qui confère une réactivité chimique et une activité biologique distinctes. Le résidu lysine peut participer à diverses interactions, telles que les liaisons hydrogène et les interactions ioniques, faisant de l’this compound un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C12H24N4O4 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
6-amino-2-[2-(2-aminopropanoylamino)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C12H24N4O4/c1-7(14)10(17)15-8(2)11(18)16-9(12(19)20)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20) |
Clé InChI |
FJVAQLJNTSUQPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)

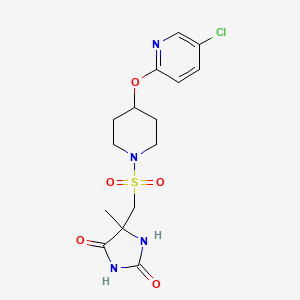


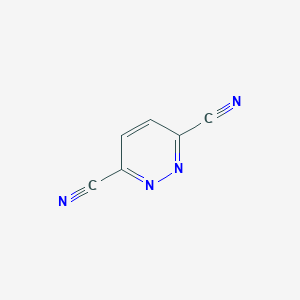


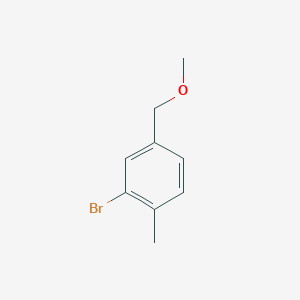
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)


